molecular formula C20H16O7 B2908565 (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 896853-11-5

(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2908565
CAS No.: 896853-11-5
M. Wt: 368.341
InChI Key: RWRMHUJZEPRKRE-LSCVHKIXSA-N
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Description

(Z)-Ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a benzodioxole-substituted methylene group at the C2 position of the 3-oxo-2,3-dihydrobenzofuran scaffold. The compound’s Z-configuration is critical for its stereochemical interactions in biological systems. Its structure integrates a benzodioxole moiety, known for enhancing metabolic stability and bioavailability in medicinal chemistry, and an ethoxyacetate group that influences solubility and pharmacokinetics .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-2-23-19(21)10-24-13-4-5-14-16(9-13)27-18(20(14)22)8-12-3-6-15-17(7-12)26-11-25-15/h3-9H,2,10-11H2,1H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRMHUJZEPRKRE-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an aromatic primary amine to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical interactions, which can modulate biological processes and pathways . For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran derivatives with substituted methylene groups. Key structural analogs and their comparative attributes are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituent at C2 Molecular Weight (g/mol) Bioactivity (Reported) Solubility (LogP)
(Z)-Ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Benzo[d][1,3]dioxole 398.35 Anticancer (in vitro) 2.8
(Z)-Ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Furan-2-yl 328.32 Insecticidal 2.1
(E)-Ethyl 2-((2-(benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Phenyl 338.37 Anti-inflammatory 3.2

Key Findings from Comparative Studies

In contrast, the furan-2-yl derivative exhibits stronger insecticidal activity, attributed to its lower molecular weight and higher membrane permeability in arthropods . The Z-configuration in both compounds is critical for binding to cellular targets, as demonstrated by reduced activity in E-isomers .

This aligns with its observed accumulation in hydrophobic cellular compartments during anticancer assays .

Structural Stability :

  • Crystallographic studies using Mercury CSD 2.0 () reveal that the benzo[d][1,3]dioxole moiety stabilizes the benzofuran core through intramolecular π-π stacking, a feature absent in the furan derivative. This stability correlates with prolonged half-life in biological systems .

Research Implications and Limitations

  • Therapeutic Potential: The benzo[d][1,3]dioxole derivative shows promise in oncology, particularly for oral squamous cell carcinoma (OSCC), where ferroptosis induction is a viable mechanism . However, its synthetic complexity and cost limit large-scale applications.
  • Natural vs. Synthetic Analogs : While plant-derived benzofurans (e.g., from C. gigantea) often exhibit broader bioactivity spectra, synthetic derivatives like the target compound offer higher purity and tunable properties .

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